4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a ketone derivative featuring a phenyl group substituted with a tert-butyl moiety at the para position (4') and a butyrophenone chain modified by a 5,5-dimethyl-1,3-dioxan-2-yl group. This compound combines steric bulk (tert-butyl) and a rigid dioxane ring, which may influence its physicochemical properties and biological interactions. The 5,5-dimethyl-1,3-dioxane moiety enhances solubility and stability due to its electron-rich oxygen atoms and constrained geometry .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19(2,3)16-11-9-15(10-12-16)17(21)7-6-8-18-22-13-20(4,5)14-23-18/h9-12,18H,6-8,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENCIAHRLZDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645996 | |
| Record name | 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-67-4 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps, including substitution reactions. One common method involves the reaction of tert-butylbenzene with appropriate reagents to introduce the dioxane ring and other substituents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H30O3
- Molecular Weight : 318.4 g/mol
- CAS Number : 898755-67-4
The compound features a butyrophenone core with a tert-butyl group and a dioxane moiety, contributing to its stability and reactivity. Its structural characteristics allow it to interact with biological systems effectively.
Pharmacological Applications
-
Neurotransmitter Receptor Modulation
Research indicates that butyrophenones, including this compound, can exhibit affinity for dopamine and serotonin receptors. These interactions are crucial for developing treatments for psychiatric disorders such as schizophrenia and depression. For instance, studies have shown that conformationally constrained butyrophenones can antagonize serotonin 5-HT2A and dopamine D2 receptors, which can be beneficial in pharmacotherapy . -
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of butyrophenones can inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways . -
Use in Positron Emission Tomography (PET)
The compound has been utilized in PET imaging studies to assess neurotransmitter dynamics in vivo. Its ability to label specific receptors allows researchers to visualize and quantify receptor interactions in different brain regions, enhancing our understanding of neuropharmacology .
Material Science Applications
-
Photoinitiators in Polymer Chemistry
4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV exposure facilitates polymerization processes, making it valuable in the production of durable materials used in coatings and inks. -
Synthesis of Advanced Materials
The compound can act as a building block for synthesizing more complex materials. Its functional groups allow for further chemical modifications, enabling the development of novel polymers with tailored properties for specific applications such as electronics or biomaterials.
Case Studies
Mechanism of Action
The mechanism of action of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Halogenated Derivatives: 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-99-5): Chlorine atoms at the 2' and 6' positions enhance electrophilicity and may improve binding to hydrophobic targets. Predicted boiling point: 404.7±35.0°C; density: 1.003±0.06 g/cm³ . 3',5'-Dichloro Analog: Similar dichloro substitution but at meta positions, altering steric interactions .
- 2'-Ethoxypropiophenone (Fluorochem Compound 5): Ethoxy groups introduce hydrogen-bonding capacity, affecting solubility and receptor interactions .
Chain Length Variations
- Propiophenone Derivatives: 4'-(tert-Butyl)propiophenone (CAS 71209-71-7): A shorter three-carbon chain reduces molecular flexibility and may limit interactions with extended binding pockets .
Modifications to the Dioxane Ring
- Unsubstituted Dioxane: Compounds like 3-(1,3-dioxan-2-yl)-4'-pentylpropiophenone lack dimethyl groups on the dioxane ring, reducing steric hindrance and possibly increasing reactivity .
Biological Activity
4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS No. 898755-67-4) is a synthetic organic compound notable for its structural features, including a tert-butyl group and a dioxane ring. These characteristics contribute to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
The molecular formula of this compound is C20H30O3, with a molecular weight of 318.46 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.46 g/mol |
| CAS Number | 898755-67-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, leading to alterations in their activity. The precise pathways and targets vary depending on the context of use but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites.
Research Findings
Recent studies have explored the biological implications of this compound across different fields:
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies indicate that it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Neuropharmacological Applications : The compound has been investigated for its potential neuropharmacological effects. In animal models, it has shown promise in modulating neurotransmitter levels and influencing behavior .
- Antioxidant Activity : Preliminary data suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study on the effects of this compound on rat models indicated significant changes in enzyme activity related to liver function. The results suggested a dose-dependent response in enzyme inhibition .
- Case Study 2 : In vitro studies demonstrated that the compound could effectively modulate dopamine receptor activity, indicating potential applications in treating disorders related to dopamine dysregulation .
Applications
Due to its unique properties and biological activities, this compound has several applications:
- Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for drug development aimed at treating metabolic disorders and neurological conditions.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications .
Q & A
Q. Q1. What are the critical synthetic routes for 4'-tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves Friedel-Crafts acylation or multi-step alkylation to introduce the tert-butyl and dioxane moieties. For example:
- Friedel-Crafts acylation : Reacting tert-butyl-substituted aromatic precursors with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions to avoid catalyst hydrolysis .
- Dioxane ring formation : Cyclization of diols (e.g., 5,5-dimethyl-1,3-diol) using acid catalysts, followed by coupling with butyrophenone derivatives via nucleophilic substitution .
Q. Key Variables :
Advanced Synthesis Challenges
Q. Q2. How can researchers resolve conflicting data on the thermal stability of the 1,3-dioxane ring in this compound?
Methodological Answer: Contradictions in thermal stability data (e.g., decomposition temperatures ranging from 150–200°C) may arise from differences in:
- Substituent effects : The 5,5-dimethyl group enhances steric protection, delaying ring-opening reactions compared to unsubstituted dioxanes .
- Analytical techniques : Combine TGA (thermogravimetric analysis) with DSC (differential scanning calorimetry) to distinguish decomposition phases. For example, DSC can detect endothermic events (melting) vs. exothermic degradation .
- Environmental factors : Moisture or oxygen exposure during testing can accelerate decomposition. Use inert atmospheres (N₂/Ar) for reproducibility .
Basic Structural Confirmation
Q. Q3. What spectroscopic techniques are most reliable for confirming the tert-butyl and dioxane substituents?
Methodological Answer:
- ¹H NMR : The tert-butyl group shows a singlet at δ 1.3–1.4 ppm (9H), while the dioxane protons resonate as a multiplet at δ 3.5–4.5 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~200 ppm, and the dioxane carbons are observed at 60–70 ppm .
- X-ray crystallography : Resolves spatial arrangements of the dioxane ring and tert-butyl group, critical for confirming stereochemical purity .
Advanced Analytical Challenges
Q. Q4. How can researchers address discrepancies in chromatographic purity assessments?
Methodological Answer: Discrepancies in HPLC/GC purity data may stem from:
- Column selectivity : Use reversed-phase C18 columns with acetonitrile/water gradients to separate polar degradation products (e.g., hydrolyzed dioxane derivatives) .
- Sample preparation : Lyophilize samples to remove residual solvents that co-elute with the target compound .
- Method validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., 4'-tert-butyl-4-chlorobutyrophenone) to confirm detection limits .
Environmental and Biological Fate (Basic)
Q. Q5. What methodologies are used to assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C to simulate natural conditions. The dioxane ring’s stability correlates with pH; acidic conditions accelerate ring-opening .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and quantify breakdown products via LC-MS. Tert-butyl groups reduce photoreactivity compared to unsubstituted analogs .
Advanced Ecotoxicology
Q. Q6. How can computational models predict the compound’s bioaccumulation potential?
Methodological Answer:
- QSAR (Quantitative Structure-Activity Relationship) : Use logP (octanol-water partition coefficient) to estimate lipophilicity. The tert-butyl group increases logP, suggesting moderate bioaccumulation .
- Molecular docking : Simulate interactions with lipid bilayers or proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways and persistence in organisms .
Stability in Formulations (Advanced)
Q. Q7. What strategies mitigate crystallization in liquid formulations containing this compound?
Methodological Answer:
- Co-solvents : Use polyethylene glycol (PEG-400) or propylene glycol to disrupt molecular stacking .
- Polymorph screening : Identify amorphous forms via quench cooling or spray drying, which exhibit higher solubility than crystalline phases .
Data Contradiction Resolution
Q. Q8. How should researchers reconcile conflicting bioactivity data across cell-based assays?
Methodological Answer:
- Assay standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and validate with orthogonal methods (e.g., ATP assays vs. flow cytometry) .
- Metabolic interference : Test for off-target effects of the dioxane ring on mitochondrial membranes using JC-1 dye-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
